5-(2-Methylphenyl)cyclohexane-1,3-dione
Overview
Description
5-(2-Methylphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C13H14O2. It is a derivative of cyclohexane-1,3-dione, where a 2-methylphenyl group is attached to the 5-position of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2-methylphenyl derivatives under specific conditions. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final triketone molecule . The reaction is usually carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The compound can undergo substitution reactions where the phenyl group or the cyclohexane ring is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce diols .
Scientific Research Applications
5-(2-Methylphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives are known to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the breakdown of the amino acid tyrosine in plants . This inhibition leads to the accumulation of toxic intermediates, resulting in the bleaching and death of the plant.
Comparison with Similar Compounds
Similar Compounds
5-(3-Methylphenyl)cyclohexane-1,3-dione: Similar in structure but with the methylphenyl group attached at the 3-position.
1,3-Cyclohexanedione: The parent compound without the methylphenyl group.
2-Methyl-1,3-cyclohexanedione: A derivative with a methyl group attached to the cyclohexane ring.
Uniqueness
5-(2-Methylphenyl)cyclohexane-1,3-dione is unique due to the specific positioning of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-(2-methylphenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPGWYIWIQPTIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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